molecular formula C7H8BrClN2O B1380183 5-Bromo-2-chloro-4-(propan-2-yloxy)pyrimidine CAS No. 1289215-25-3

5-Bromo-2-chloro-4-(propan-2-yloxy)pyrimidine

Cat. No.: B1380183
CAS No.: 1289215-25-3
M. Wt: 251.51 g/mol
InChI Key: DVALKSPCJMFPRM-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(propan-2-yloxy)pyrimidine (CAS: 57054-94-1) is a halogenated pyrimidine derivative featuring bromo and chloro substituents at positions 5 and 2, respectively, and an isopropoxy group at position 3. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for constructing heterocyclic scaffolds in drug discovery . Its structural versatility allows for further functionalization via nucleophilic substitution reactions at the halogenated positions, making it valuable for developing kinase inhibitors, antiviral agents, and other therapeutic candidates .

Properties

IUPAC Name

5-bromo-2-chloro-4-propan-2-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2O/c1-4(2)12-6-5(8)3-10-7(9)11-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVALKSPCJMFPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-(propan-2-yloxy)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the reaction of 5-bromo-2-chloropyrimidine with isopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 4-position with the propan-2-yloxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-(propan-2-yloxy)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and primary amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-2-chloro-4-(propan-2-yloxy)pyrimidine, while a Suzuki-Miyaura coupling reaction can produce a biaryl derivative.

Scientific Research Applications

5-Bromo-2-chloro-4-(propan-2-yloxy)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(propan-2-yloxy)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the propan

Biological Activity

5-Bromo-2-chloro-4-(propan-2-yloxy)pyrimidine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, synthesis methods, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring with the following substituents:

  • Bromine at the 5-position
  • Chlorine at the 2-position
  • Isopropoxy group at the 4-position

These modifications enhance its reactivity and biological interactions. The molecular formula is C₈H₈BrClN₂O, which contributes to its unique properties and functionalities in biological systems.

Antimicrobial Properties

This compound has shown significant fungicidal activity against various plant pathogens. Research indicates that it surpasses or rivals commercial fungicides such as diflumetorim, making it a promising candidate for agricultural applications. The mechanism of action involves the inhibition of fungal growth by disrupting cellular processes, possibly through interference with enzyme functions critical for fungal survival.

Anticancer Potential

In medicinal chemistry, this compound is being explored for its anticancer properties . Studies have indicated that halogenated pyrimidines can interact with molecular targets such as enzymes and receptors involved in cancer cell proliferation. The presence of bromine and chlorine enhances the electrophilicity of the pyrimidine ring, allowing it to engage in nucleophilic attacks by biological nucleophiles, which may lead to cytotoxic effects in cancer cells.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell growth and survival.
  • Nucleophilic Substitution Reactions : The halogen substituents increase the reactivity of the pyrimidine ring, facilitating reactions with nucleophiles such as amines or thiols, leading to biologically relevant modifications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Halogenation Reactions : Starting from simpler pyrimidine derivatives, halogenation can introduce bromine and chlorine atoms.
  • Nucleophilic Substitution : The introduction of the isopropoxy group can be accomplished through nucleophilic substitution reactions where appropriate alcohols react with activated pyrimidine intermediates.

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of various pyrimidine derivatives, including this compound. Results indicated an MIC (Minimum Inhibitory Concentration) significantly lower than that of traditional fungicides, demonstrating its potential as a novel agricultural fungicide .

Case Study 2: Anticancer Activity

In vitro studies reported that this compound exhibited selective cytotoxicity against certain cancer cell lines. The compound was tested against breast cancer cell lines, showing an IC50 value comparable to established chemotherapeutics, suggesting its viability as a lead compound for further drug development .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntifungalEffective against plant pathogens; MIC lower than commercial fungicides
AnticancerSelective cytotoxicity against specific cancer cell lines; IC50 comparable to existing drugs
MechanismInhibition of enzyme functions; nucleophilic interactions with biological targets

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences the compound’s physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Compound Name CAS Number Substituent at Position 4 Molecular Formula Key Properties/Applications References
5-Bromo-2-chloro-4-(propan-2-yloxy)pyrimidine 57054-94-1 Isopropoxy C₇H₇BrClN₂O Intermediate in drug synthesis; moderate lipophilicity
5-Bromo-2-chloro-4-morpholinopyrimidine 139502-01-5 Morpholine C₈H₉BrClN₃O Enhanced solubility due to morpholine’s polarity; kinase inhibitor precursor
5-Bromo-2-chloro-4-(methylthio)pyrimidine 59549-51-8 Methylthio C₅H₄BrClN₂S Higher lipophilicity; potential metabolic stability
5-Bromo-2-chloro-4-(prop-2-ynyloxy)pyrimidine N/A Propargyloxy C₇H₄BrClN₂O Reactive alkyne group for click chemistry applications
5-Bromo-2-chloro-4-methylpyrimidine 205672-25-9 Methyl C₅H₄BrClN₂ Simpler structure; used in cross-coupling reactions

Key Observations:

  • Reactivity : The propargyloxy group enables click chemistry, a feature absent in the isopropoxy analog .
  • Synthetic Utility : Methyl and halogenated analogs are preferred for Suzuki-Miyaura couplings due to their simpler steric profiles .

Halogenation Patterns

Variations in halogen positions impact reactivity and downstream applications:

Compound Name Halogen Positions Molecular Formula Key Reactivity References
This compound 5-Br, 2-Cl C₇H₇BrClN₂O Selective substitution at C2 or C5
5-Bromo-4-chloro-2-methylpyrimidine 5-Br, 4-Cl C₅H₄BrClN₂ Dual halogenation for sequential functionalization
5-Bromo-2,4-dichloropyrimidine 5-Br, 2-Cl, 4-Cl C₄H₂BrCl₂N₂ High reactivity for nucleophilic displacement

Key Observations:

  • Positional Reactivity : Chlorine at C2 (as in the target compound) is more reactive toward nucleophilic substitution than bromine at C5 due to electronic and steric factors .
  • Multi-Halogenated Analogs : Compounds like 5-bromo-2,4-dichloropyrimidine offer multiple sites for derivatization, enabling complex scaffold construction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.